4-Amino-6-bromo-3,4-dihydro-2H-1-benzothiopyran hydrochloride
Overview
Description
“4-Amino-6-bromo-3,4-dihydro-2H-1-benzothiopyran hydrochloride” is a chemical compound with the CAS Number: 1172986-17-2 . It has a molecular weight of 312.61 . The IUPAC name for this compound is 6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-amine 1,1-dioxide hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10BrNO2S.ClH/c10-6-1-2-9-7 (5-6)8 (11)3-4-14 (9,12)13;/h1-2,5,8H,3-4,11H2;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder . . The storage temperature is room temperature .Scientific Research Applications
Insecticidal Activity
Research indicates that derivatives of 4-Amino-6-bromo-3,4-dihydro-2H-1-benzothiopyran hydrochloride demonstrate significant insecticidal properties. Specifically, compounds synthesized from 4-methyl-2H-1-benzothiopyran-2-ones (4-methylthiocoumarins) showed notable insecticidal activity against pests like Nilaparvata lugens and Aphis gossypii. The introduction of an aminomethyl group to thiocoumarin was found to enhance the activity against Tetranychus urticae and Spodoptera litura (Nakazumi, Kobara, & Kitao, 1992).
Potential for Antihypertensive and Antitumor Applications
Compounds related to 4-Amino-6-bromo-3,4-dihydro-2H-1-benzothiopyran hydrochloride have been explored for their potential in medicinal applications, particularly in antihypertensive and antitumor treatments. For instance, a series of 3-[(substituted-carbonyl)amino]-2H-1-benzopyran-4-ols exhibited promising antihypertensive activity when administered orally to spontaneously hypertensive rats, with some compounds showing potency comparable to existing drugs (Cassidy, Evans, Hadley, Haladij, Leach, & Stemp, 1992). Additionally, the development of 2-(4-aminophenyl)benzothiazoles, including compounds with a similar structural framework, showed potent and selective antitumor properties, extending their potential application across various types of cancer cell lines (Bradshaw, Stevens, & Westwell, 2001).
Nonlinear Optical Properties
Some derivatives of 4-Amino-6-bromo-3,4-dihydro-2H-1-benzothiopyran hydrochloride have also been studied for their potential in nonlinear optics. For example, a series of ionic 4-amino-1-methylpyridinium benzenesulfonate salts derived from a similar compound have been prepared and their crystal structures analyzed, indicating noncentrosymmetric structures suitable for nonlinear optical applications (Anwar, Okada, Oikawa, & Nakanishi, 2000).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
6-bromo-3,4-dihydro-2H-thiochromen-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNS.ClH/c10-6-1-2-9-7(5-6)8(11)3-4-12-9;/h1-2,5,8H,3-4,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXMSFQOCYPAGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C1N)C=C(C=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60656845 | |
Record name | 6-Bromo-3,4-dihydro-2H-1-benzothiopyran-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60656845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6-bromo-3,4-dihydro-2H-1-benzothiopyran hydrochloride | |
CAS RN |
1170470-60-6 | |
Record name | 6-Bromo-3,4-dihydro-2H-1-benzothiopyran-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60656845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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